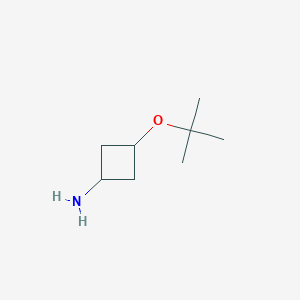

3-(Tert-butoxy)cyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXATMQWBUQNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275996 | |

| Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-28-2 | |

| Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance of the Cyclobutane Moiety in Chemical Scaffolds

The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts unique structural and conformational properties to a molecule. researchgate.netbldpharm.com Though less common than five- or six-membered rings in nature, its distinct geometry is increasingly exploited by chemists to design novel compounds with specific biological or material properties. researchgate.net

Furthermore, the cyclobutane framework serves as a bioisostere for other chemical groups. For instance, it can replace double bonds to prevent cis/trans isomerization or substitute larger ring systems to fine-tune a compound's physicochemical properties, such as solubility and metabolic stability. bldpharm.comnih.gov The introduction of a cyclobutane moiety can also increase the sp³ character of a molecule, a desirable trait in modern drug discovery for improving compound properties.

| Feature | Description | Significance in Chemical Scaffolds |

|---|---|---|

| Ring Strain | Approximately 110 kJ/mol, resulting from compressed bond angles. masterorganicchemistry.com | Influences reactivity and provides a driving force for certain ring-opening reactions. |

| Conformation | Adopts a non-planar, puckered or "butterfly" shape. masterorganicchemistry.com | Provides a rigid, three-dimensional scaffold and defined spatial orientation for substituents. researchgate.net |

| Bond Angles | Internal C-C-C bond angles are approximately 88°. masterorganicchemistry.com | Significant deviation from the ideal 109.5° tetrahedral angle. |

| C-C Bond Lengths | Slightly longer than in alkanes, at around 1.56 Å. researchgate.net | Affects the overall size and shape of the molecular scaffold. |

| Bioisosterism | Can act as a replacement for alkenes, phenyl rings, or larger cyclic systems. bldpharm.comnih.gov | Allows for the modulation of pharmacological properties like metabolic stability and conformational rigidity. bldpharm.com |

Overview of Research Trajectories for Amine Functionalized Cyclobutane Systems

Convergent and Divergent Synthetic Routes

The construction of the 3-(tert-butoxy)cyclobutan-1-amine (B1375050) scaffold can be achieved through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Strategic Approaches from Cyclobutanone (B123998) Precursors

Cyclobutanone and its derivatives serve as versatile starting materials for the synthesis of this compound. A common strategy involves the reductive amination of 3-(tert-butoxy)cyclobutan-1-one (B3123505). This transformation can be accomplished using a variety of reducing agents and ammonia (B1221849) sources.

Another powerful approach begins with 3-cyclobutanonecarboxylic acid. Fischer esterification of this acid, followed by a Knoevenagel condensation with Meldrum's acid, yields a cyclobutylidene Meldrum's acid derivative. acs.org Subsequent diastereoselective reduction and further chemical manipulations can lead to the desired cis-1,3-disubstituted cyclobutane core. acs.org This method provides a scalable and chromatography-free synthesis. acs.org

A divergent strategy from a common cyclobutane intermediate allows for the synthesis of various analogs. For instance, an all-cis cyclobutane can be a precursor to different piperarborenine natural products through controlled epimerization and C–H arylation. acs.org

Exploiting C-H Functionalization Logic in Cyclobutane Synthesis

Recent advancements have focused on the application of C-H functionalization logic to streamline the synthesis of complex cyclobutanes. acs.orgacs.org This strategy views a functional group, such as a carbonyl, as a directing group to activate and functionalize otherwise inert C-H bonds. acs.org This approach offers an alternative to traditional methods like intermolecular photocycloaddition for creating unsymmetrical cyclobutane dimers. acs.org

However, the application of C-H functionalization to cyclobutanes can be challenging. The geometric, steric, and electronic effects within the strained ring system play a significant role. acs.orgnih.gov For example, attempts to arylate cyclobutane derivatives containing azide (B81097) or Cbz-protected amine functionalities have been unsuccessful, with the starting materials either decomposing or remaining unreactive. acs.org Despite these challenges, successful transannular γ-C–H arylation of cyclobutane carboxylic acids has been achieved using specific ligands, overriding the typical preference for β-C–H functionalization. nih.gov

Stereoselective Synthesis of this compound and its Analogues

Controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring is a critical aspect of the synthesis. Both diastereoselective and enantioselective methods have been developed to access specific stereoisomers of this compound and related compounds.

Control of Diastereoselectivity in Cyclobutane Formation

The relative stereochemistry of the substituents on the cyclobutane ring can be controlled during the ring-forming step or through post-synthetic modifications. A notable example is the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165), which preferentially yields the cis-isomer. acs.org The diastereomeric ratio of this reduction is sensitive to the reaction conditions, including the solvent and temperature. acs.org For instance, conducting the reaction in tetrahydrofuran (B95107) (THF) at lower temperatures significantly improves the diastereoselectivity. acs.org

Another strategy for achieving high diastereoselectivity is the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. rsc.orgrsc.org This radical reaction with tert-butylnitrite and TEMPO provides access to 1,1,3-trisubstituted cyclobutanes with excellent diastereoselectivity, which can be further functionalized. rsc.orgrsc.org Michael additions onto cyclobutenes also offer a pathway to diastereomerically enriched N-heterocycle-substituted cyclobutanes. nih.gov

| Reaction | Key Reagent(s) | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| Reduction of cyclobutylidene Meldrum's acid derivative | NaBH₄ | THF | 5 | >10:1 |

| Reduction of cyclobutylidene Meldrum's acid derivative | NaBH₄ | THF | -5 | Increased selectivity |

| Reduction of cyclobutylidene Meldrum's acid derivative | NaBH(OAc)₃ | THF | 5 | Lower than NaBH₄ |

| Reduction of cyclobutylidene Meldrum's acid derivative | NaBH₃CN | THF | 5 | Lower than NaBH₄ |

Table 1: Influence of Reaction Conditions on Diastereoselectivity. acs.org

Enantioselective Pathways for Chiral Cyclobutane Amines

The synthesis of enantiomerically pure cyclobutane amines is crucial for their application in pharmaceuticals. Asymmetric hydrogenation is a powerful tool for establishing the stereocenter of chiral amines. acs.org While direct asymmetric hydrogenation of a cyclobutylimine precursor to this compound is a potential route, the development of suitable chiral catalysts is key.

Alternative enantioselective methods for cyclobutane synthesis include visible-light-induced asymmetric [2+2] cycloadditions. chemistryviews.org These reactions can provide enantioenriched cyclobutane derivatives that can be further elaborated to the desired amine. chemistryviews.org For example, an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition has been shown to produce chiral oxa- masterorganicchemistry.comacs.org-bicyclic heptanes with excellent enantioselectivity. chemistryviews.org Chiral Lewis acids have also been employed to catalyze enantioselective [2+2] photocycloadditions. researchgate.net

Nickel-catalyzed enantioselective hydroalkylation of acyl enamines presents another modern approach to chiral amines, offering a direct route to enantioenriched α-branched aliphatic acyl amines which can be precursors to the target molecule. nih.gov

Key Reagents and Reaction Conditions in Preparation

The synthesis of this compound relies on a selection of specific reagents and carefully controlled reaction conditions to achieve the desired outcome.

Key Reagents:

Potassium tert-butoxide (KOt-Bu): A bulky, strong base often used in elimination reactions. masterorganicchemistry.com Its steric hindrance makes it a poor nucleophile. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): A common reducing agent used for the diastereoselective reduction of ketones. acs.org

Trifluoroacetic acid (TFA): Used for the deprotection of Boc-protected amines.

Sulfur Tetrafluoride (SF₄): A reagent used to convert carboxylic acids into trifluoromethyl groups. acs.orgnih.gov

Palladium Catalysts: Employed in C-H functionalization and cross-coupling reactions. acs.orgnih.gov

Iridium Photocatalysts: Used in visible-light-induced [2+2] cycloadditions. chemistryviews.org

Reaction Conditions:

The choice of solvent and temperature is critical for controlling both the yield and stereoselectivity of reactions. For instance, in the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, THF was found to be the most suitable solvent, and lower temperatures led to higher diastereomeric ratios. acs.org Similarly, C-H functionalization reactions are highly sensitive to the choice of ligand and additives. nih.gov

| Reagent/Catalyst | Application | Reference |

| Sodium borohydride | Diastereoselective ketone reduction | acs.org |

| Potassium tert-butoxide | Strong, non-nucleophilic base | masterorganicchemistry.com |

| Palladium(II) acetate/BrettPhos | C-C coupling | acs.org |

| [Ir(cod)Cl]₂/Chiral Ligand | Asymmetric allylic etherification | chemistryviews.org |

| Sulfur tetrafluoride | Fluorination of carboxylic acids | acs.orgnih.gov |

Table 2: Key Reagents and Their Applications.

Application of Bulky Bases for Regio- and Stereocontrol (e.g., Potassium tert-Butoxide)

The steric hindrance of bulky bases plays a crucial role in directing the outcome of chemical reactions, a principle that is leveraged in the synthesis of substituted cyclobutanes. Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base frequently employed for this purpose. sarchemlabs.comwikipedia.org Its large tert-butyl group prevents it from acting as a nucleophile in SN2 reactions, while its strong basicity allows for efficient deprotonation. wikipedia.org

In the context of synthesizing precursors to this compound, potassium tert-butoxide can be instrumental in controlling the formation of specific isomers. For instance, in elimination reactions to form a cyclobutene (B1205218) intermediate from a suitably substituted cyclobutyl halide, the use of a bulky base like KOtBu favors the formation of the "Hofmann" product, the less substituted alkene. This regioselectivity arises from the steric hindrance the base encounters when attempting to abstract a more sterically hindered proton required for the formation of the more stable "Zaitsev" product.

Furthermore, potassium tert-butoxide is effective in promoting cyclization and condensation reactions. sarchemlabs.comresearchgate.netrsc.org In the synthesis of complex cyclobutane systems, its ability to deprotonate active methylene (B1212753) compounds or facilitate intramolecular reactions can be used to construct the four-membered ring with a desired stereochemistry. sarchemlabs.com The choice of solvent can also influence the reactivity of potassium tert-butoxide; polar aprotic solvents can enhance its basicity. researchgate.net While direct literature on the use of potassium tert-butoxide for the specific synthesis of this compound is not abundant, its established principles in controlling selectivity in cyclobutane systems suggest its utility in multi-step syntheses requiring precise stereochemical control.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. youtube.commasterorganicchemistry.comlibretexts.org The synthesis of this compound can be efficiently achieved through the reductive amination of its corresponding ketone precursor, 3-(tert-butoxy)cyclobutan-1-one. This two-step, one-pot process involves the initial reaction of the ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. youtube.comyoutube.com

Several reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.comnih.gov Sodium cyanoborohydride is a mild and selective reducing agent that is notable for its ability to reduce imines much faster than ketones or aldehydes, which minimizes side reactions. youtube.com This chemoselectivity allows the reductive amination to be performed in a single pot. youtube.com Sodium triacetoxyborohydride is another mild and selective reagent that offers a non-toxic alternative to cyanoborohydride and is effective for a broad range of substrates, including aliphatic ketones. nih.gov

The general procedure involves dissolving 3-(tert-butoxy)cyclobutan-1-one in a suitable solvent, such as methanol (B129727) or 1,2-dichloroethane, followed by the addition of an amine source and the reducing agent. nih.gov The reaction is often carried out under mildly acidic conditions to facilitate imine formation. youtube.com

Table 1: Reagents for Reductive Amination of 3-(Tert-butoxy)cyclobutan-1-one

| Reagent | Role | Key Characteristics |

|---|---|---|

| 3-(tert-butoxy)cyclobutan-1-one | Starting Material | Ketone precursor |

| Ammonia (NH3) or Ammonium Salt (e.g., NH4OAc) | Amine Source | Provides the nitrogen atom for the amine group |

| Sodium Cyanoborohydride (NaBH3CN) | Reducing Agent | Mild and selective; reduces imines faster than ketones youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Reducing Agent | Mild, selective, and non-toxic alternative to NaBH3CN masterorganicchemistry.comnih.gov |

| Methanol (MeOH) or 1,2-Dichloroethane (DCE) | Solvent | Common solvents for reductive amination nih.gov |

The choice of reagents and reaction conditions can be optimized to achieve high yields of this compound. The mild nature of these reductive amination strategies ensures compatibility with the tert-butoxy (B1229062) protecting group.

Green Chemistry Approaches in Cyclobutane Amine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve sustainability. In the context of synthesizing cyclobutane amines like this compound, green approaches can be implemented at various stages, from the construction of the cyclobutane ring to the final amination step.

The synthesis of the functionalized cyclobutane core is a key area for green innovation. Traditional methods often rely on harsh reagents and conditions. Emerging sustainable strategies include the use of benign and abundant metal catalysts, such as iron, to facilitate cycloadditions for the formation of cyclobutane rings under mild conditions. rsc.org Organocatalysis and biocatalysis also present eco-friendly alternatives for the stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones, avoiding the use of heavy metals. nih.gov

In the reductive amination step itself, greener alternatives are being explored. While reagents like sodium borohydride are effective, the development of catalytic reductive amination processes using molecular hydrogen as the reductant is a more atom-economical and sustainable approach. Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents, in place of chlorinated hydrocarbons like 1,2-dichloroethane, can significantly reduce the environmental footprint of the synthesis. mdpi.com The development of one-pot syntheses and telescoping reaction sequences, where intermediates are not isolated, also contributes to a greener process by minimizing solvent use and waste generation.

While specific green synthetic routes for this compound are not yet widely published, the application of these general green chemistry principles to its synthesis holds significant promise for developing more sustainable manufacturing processes for this important chemical building block.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Potassium tert-Butoxide |

| 3-(tert-butoxy)cyclobutan-1-one |

| Sodium Cyanoborohydride |

| Sodium Triacetoxyborohydride |

| Ammonia |

| Ammonium Acetate |

| Methanol |

| 1,2-Dichloroethane |

| Acetic Acid |

Chemical Reactivity and Derivatization Studies of 3 Tert Butoxy Cyclobutan 1 Amine

Functional Group Transformations and Modulations

The amine and ether functionalities of 3-(Tert-butoxy)cyclobutan-1-amine (B1375050) are prime targets for chemical modification, enabling the synthesis of a wide array of derivatives.

Amine Reactivity and Amidation Studies

The primary amine group of this compound is a nucleophilic center that readily participates in a variety of reactions, most notably amidation. Amidation, the formation of an amide bond, is a cornerstone of medicinal chemistry and materials science. The reactivity of the amine allows for its coupling with carboxylic acids, acid chlorides, and other activated carboxyl species to form the corresponding amides.

One common method for amidation involves the use of coupling agents that activate the carboxylic acid partner, facilitating nucleophilic attack by the amine. Another approach is the transamidation of existing amides. For instance, the activation of an amide with a tert-butoxycarbonyl (Boc) group can make the acyl-nitrogen bond susceptible to cleavage and subsequent reaction with an amine like this compound. This process is often mild and efficient.

The following table summarizes typical conditions for the amidation of amines, which are applicable to this compound.

| Reagent/Catalyst | Coupling Partner | Solvent | Temperature | Notes |

| HATU/DIPEA | Carboxylic Acid | DMF | Room Temperature | High yielding, common in peptide synthesis. |

| EDC/HOBt | Carboxylic Acid | DCM/DMF | 0 °C to Room Temp | Widely used, generates a water-soluble urea (B33335) byproduct. |

| Acid Chloride | - | DCM with a base | 0 °C to Room Temp | Highly reactive, may not be suitable for sensitive substrates. |

| Boc-Anhydride | Amide (for transamidation) | Acetonitrile | Room Temperature | Activates the amide for nucleophilic attack. |

These amidation strategies allow for the incorporation of the 3-(tert-butoxy)cyclobutane motif into a diverse range of molecular frameworks, which is particularly valuable in the development of novel pharmaceutical agents and functional materials. Derivatization of the amine group is a key step in modifying the biological activity and physical properties of the parent compound.

Ether Cleavage and Post-Synthetic Modification

The tert-butoxy (B1229062) ether group in this compound provides a handle for post-synthetic modification through ether cleavage. This reaction is typically achieved under acidic conditions, where the ether oxygen is protonated, followed by cleavage of a carbon-oxygen bond. The stability of the resulting tert-butyl carbocation makes this ether particularly susceptible to cleavage.

The acidic cleavage of tert-butyl ethers can proceed through either an SN1 or an E1 mechanism. In the presence of a strong nucleophilic acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the reaction generally follows an SN1 pathway to yield tert-butyl halide and the corresponding alcohol, in this case, 3-aminocyclobutanol (B581946). If a strong, non-nucleophilic acid like trifluoroacetic acid is used, an E1 elimination is favored, producing isobutylene (B52900) and the alcohol.

The resulting 3-aminocyclobutanol is a valuable intermediate that can undergo further functionalization at the newly liberated hydroxyl group, allowing for a second wave of diversification.

| Acid Reagent | Mechanism | Products | Conditions |

| HBr or HI | SN1 | 3-aminocyclobutanol and tert-butyl bromide/iodide | Aqueous, elevated temperature |

| Trifluoroacetic Acid | E1 | 3-aminocyclobutanol and isobutylene | 0 °C to Room Temperature |

Introduction of Halogen Substituents (e.g., Fluorination)

The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly impact their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. While direct halogenation of the cyclobutane (B1203170) ring of this compound can be challenging, functionalization of the amine group offers a viable route to halogenated derivatives.

For example, the amine can be transformed into other functional groups that are more amenable to halogenation. One such strategy involves the conversion of the amine to an isocyanide, which can then undergo oxidative fluorination to yield an N-trifluoromethyl (N-CF3) amine. This transformation introduces a highly sought-after moiety in medicinal chemistry.

While direct fluorination of the cyclobutane ring is not a standard procedure for this specific molecule, related cyclobutane systems have been fluorinated. For instance, cyclobutanecarboxylic acids can be converted to their corresponding trifluoromethyl-cyclobutanes using reagents like sulfur tetrafluoride. This suggests that if the amine in this compound were to be converted to a carboxylic acid, subsequent fluorination could be a potential, albeit multi-step, strategy for introducing fluorine onto the cyclobutane scaffold.

Scaffold Diversification Strategies for Complex Molecular Architectures

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules. Its rigid, three-dimensional structure is desirable in drug discovery for exploring chemical space.

Diversification can be achieved through the reactions already discussed, such as amidation and modifications following ether cleavage. For example, the product of ether cleavage, 3-aminocyclobutanol, possesses two functional groups (amine and alcohol) that can be selectively functionalized to build intricate molecular architectures.

Furthermore, the cyclobutane ring itself can participate in ring-opening or ring-expansion reactions under specific conditions, providing access to different carbocyclic or heterocyclic systems. While these reactions are less common for this particular substituted cyclobutane, they represent a potential avenue for scaffold diversification.

The primary utility of this compound in building complex molecules lies in its role as a constrained diamine synthon, especially after deprotection of the ether. The resulting aminocyclobutanol can be incorporated into larger structures, where the defined stereochemistry of the cyclobutane ring imparts a specific conformation to the final molecule. This is particularly useful in the design of enzyme inhibitors and receptor ligands where a precise three-dimensional arrangement of functional groups is crucial for activity.

Application of 3 Tert Butoxy Cyclobutan 1 Amine As a Research Scaffold

Design and Synthesis of Novel Chemical Entities Incorporating the Cyclobutane (B1203170) Amine Framework

The synthesis of novel chemical entities is the cornerstone of discovering new therapeutics, and the 3-(tert-butoxy)cyclobutan-1-amine (B1375050) framework provides a unique three-dimensional starting point. nih.gov The inherent structural features of the cyclobutane ring allow for the creation of sp³-enriched molecules, a characteristic that is increasingly sought after in drug design to improve properties like solubility and binding affinity. nih.gov Synthetic chemists have developed various strategies to incorporate the cyclobutane amine motif into more complex molecules.

Methodologies often begin with functionalized cyclobutane precursors, such as 3-oxocyclobutane carboxylic acid, which can be converted through multiple steps into selectively substituted cyclobutylamines. researchgate.net For instance, a scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid, a key scaffold for the RORγt inverse agonist TAK-828F, was developed featuring a diastereoselective reduction followed by amidation. acs.org This highlights how the amine group on the cyclobutane ring can be introduced late in a synthetic sequence, allowing for the coupling of diverse molecular fragments.

Furthermore, C–H functionalization logic has been applied to the synthesis of complex cyclobutane-containing natural products. acs.org This approach views a carbonyl group attached to the cyclobutane ring as a directing group to guide the formation of new bonds, offering an alternative to traditional photocycloaddition methods for creating unsymmetrical cyclobutane structures. acs.org The development of synthetic routes to various functionalized cyclobutanes, such as those containing trifluoromethyl groups or additional fluorine atoms, further expands the chemical space accessible to medicinal chemists. nih.govacs.org These building blocks, including those with unprotected amino groups, are valuable for creating diverse libraries of compounds for screening. acs.org The synthesis of such derivatives underscores the adaptability of the cyclobutane scaffold in generating novel molecular architectures for drug discovery programs. acs.org

Exploration in Fragment-Based Drug Discovery Research (Methodologies and Design Principles)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to a biological target. mdpi.com In recent years, there has been a significant push to move beyond flat, two-dimensional fragments and explore three-dimensional (3D) scaffolds to access novel chemical space and improve drug properties. vu.nl The cyclobutane moiety has been identified as an attractive, yet underrepresented, 3D scaffold for FBDD. nih.govresearchgate.net

To address the need for more 3D fragments, a focused library of 33 novel cyclobutane fragments was designed and synthesized. nih.gov The design strategy centered on a key 3-azido-cyclobutanone intermediate, which provided access to a range of functionalities, including the crucial secondary amines, as well as amides and sulfonamides. vu.nlnih.gov This approach allows for the creation of fragments with accessible growth vectors, which are essential for the subsequent optimization of a fragment hit into a more potent lead compound. mdpi.comvu.nl

The design of this cyclobutane fragment library was guided by several key principles to ensure both chemical diversity and a high degree of three-dimensionality. nih.gov Methodologies included:

Principal Component Analysis (PCA): Used to analyze the chemical space and ensure the designed fragments were diverse. vu.nl

Expanded "Rule of Three" (RO3): Guided the selection of fragments with appropriate physicochemical properties for FBDD. vu.nl

Principal Moment of Inertia (PMI) analysis: Employed to quantify the 3D character of the fragments and ensure they populated a desirable region of shape space. vu.nlnih.gov

To maximize shape diversity while limiting molecular complexity, both cis and trans isomers of the library members were generated. nih.gov Analysis of the resulting library showed that its properties compared favorably to other existing synthetic 3D fragment libraries in terms of shape and physicochemical characteristics. vu.nlnih.gov The development of such libraries highlights the potential of cyclobutane amine-containing fragments as valuable starting points for discovering new inhibitors for various biological targets. vu.nl

Bioisosteric Replacement Strategies Involving the Cyclobutane Core

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacokinetic profile, reduce toxicity, or secure new intellectual property, while maintaining or improving its biological activity. spirochem.comnih.gov This involves substituting a part of the molecule with a different group that has similar steric and electronic properties. The cyclobutane core has proven to be a valuable tool in this regard, serving as both a conformationally restricted linker and an analogue for other common chemical groups. nih.gov

A significant challenge in drug design is controlling the conformation of a molecule to ensure it adopts the optimal orientation for binding to its target protein. Flexible linkers, such as ethyl chains, can lead to a significant entropic penalty upon binding as their rotational freedom is lost. nih.gov The cyclobutane ring offers an elegant solution to this problem. nih.govnih.gov

By replacing a flexible linker with a 1,3-disubstituted cyclobutane, the number of possible conformations the molecule can adopt is significantly limited. nih.gov The puckered nature of the cyclobutane ring fixes the relative orientation of the substituents, providing a more rigid scaffold. nih.gov This conformational restriction can lead to several benefits:

Improved Binding Affinity: By pre-organizing the molecule in a bioactive conformation, the entropic cost of binding is reduced. nih.gov

Increased Selectivity: A more rigid molecule may fit better into the specific binding pocket of the intended target over off-targets.

Blocked Metabolic Sites: The introduction of a fused ring system can shield metabolically labile sites from enzymatic degradation. nih.gov

The use of saturated rings like cyclobutane instead of planar aromatic systems has also been correlated with stronger binding affinities, as saturated molecules can better complement the spatial arrangements of target proteins. nih.gov

The tert-butyl group is a common substituent in bioactive molecules, often used to fill hydrophobic pockets in protein binding sites. nih.gov However, it can be susceptible to metabolic oxidation. Finding suitable bioisosteres for the tert-butyl group is therefore an important goal in drug discovery. acs.orgacs.org The cyclobutane ring, particularly when substituted, has been evaluated as a unique analogue for the tert-butyl group. nih.govacs.org

In a comprehensive study, the 1-trifluoromethyl-cyclobutyl group was synthesized and evaluated as a replacement for the tert-butyl group in several bioactive compounds. nih.gov The findings showed that while the CF₃-cyclobutane group had a slightly larger steric size and was moderately more lipophilic, it successfully preserved the original mode of bioactivity. nih.govacs.org In some cases, it even enhanced resistance to metabolic clearance. nih.gov

A comparison of physicochemical and metabolic properties for parent compounds and their CF₃-cyclobutane analogues reveals the impact of this bioisosteric replacement.

| Compound Pair | Property | Parent (tert-Butyl) | Analogue (CF₃-Cyclobutane) | Change |

| Butenafine | log D | - | - | Notable Increase (~0.5 units) acs.org |

| Metabolic Stability (CLint) | 30 | 21 | Increased Stability acs.org | |

| Water Solubility | - | - | No Significant Effect acs.org | |

| Tebutam | log D | - | - | Notable Increase (~0.5 units) acs.org |

| Metabolic Stability (CLint) | 57 | 107 | Decreased Stability acs.org | |

| Water Solubility | - | - | Notable Decrease acs.org | |

| Buclizine | Biological Activity | Active | Active (Reasonable) nih.gov | Preserved |

log D: A measure of lipophilicity. CLint (mg min⁻¹ μL⁻¹): Intrinsic clearance, a measure of metabolic stability. A lower value indicates higher stability.

Interestingly, in a comparative study with Buclizine, the CF₃-cyclobutane analogue retained reasonable activity, whereas the corresponding CF₃-cyclopropane analogue was inactive, suggesting that the cyclobutane ring can be a more suitable replacement in certain contexts. nih.gov These findings highlight that the cyclobutane core is a valuable and non-obvious bioisostere for the tert-butyl group, expanding the toolkit available to medicinal chemists for lead optimization. nih.gov

Theoretical and Computational Investigations of 3 Tert Butoxy Cyclobutan 1 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical behaviors.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 3-(tert-butoxy)cyclobutan-1-amine (B1375050). nih.govyoutube.com DFT calculations can provide detailed information about the electronic structure, including the distribution of electrons, molecular orbital energies, and the nature of chemical bonds.

For a molecule like this compound, DFT would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. This involves finding the minimum energy conformation on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated.

To illustrate the type of data obtained from DFT calculations, consider a hypothetical analysis of a related compound, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine. A study on this molecule used the DFT/B3LYP method with different basis sets to predict its properties. nih.gov Similar calculations for this compound would yield data such as Mulliken atomic charges, which describe the partial charge on each atom, and thermodynamic parameters like enthalpy and Gibbs free energy.

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Cyclobutane (B1203170) Derivative (Hypothetical Data)

| Atom | Charge (e) |

| N1 (Amine) | -0.85 |

| C1 (Amine-C) | +0.25 |

| O1 (Ether-O) | -0.65 |

| C5 (t-Bu-C) | +0.70 |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Ab Initio Methods and Semiempirical Approaches

Beyond DFT, other quantum chemical methods can provide further insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties. For instance, a computational study on 1,3-oxathiane (B1222684) utilized both HF and MP2 methods to investigate its conformational isomerization. nih.gov

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput screening of derivatives. However, their accuracy can be variable and depends heavily on the parameterization for the specific class of molecules being studied.

Conformational Analysis and Potential Energy Surfaces

The puckered nature of the cyclobutane ring leads to a complex conformational landscape. dalalinstitute.comslideshare.netlibretexts.org Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the key conformational variables include the puckering of the cyclobutane ring and the orientation of the tert-butoxy (B1229062) and amine substituents (axial vs. equatorial).

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable conformers (local minima), transition states connecting them (saddle points), and the energy barriers for interconversion. nih.gov For instance, a study on 2-substituted cyclobutane-α-amino acid derivatives combined experimental and computational methods to understand how substituents modulate the ring-puckering preference. acs.orgnih.gov

The bulky tert-butyl group is known to have a significant impact on the conformational preferences of cyclic systems. nih.govrsc.org In this compound, there would be a delicate balance between the steric hindrance of the tert-butoxy group and the amine group, influencing whether they prefer to occupy axial or equatorial positions on the puckered ring. This would also determine the relative stability of the cis and trans isomers.

Table 2: Illustrative Relative Energies of Conformers for a Disubstituted Cyclobutane (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) |

| trans-1,3-diequatorial | 0.00 |

| trans-1,3-diaxial | 4.5 |

| cis-1-equatorial, 3-axial | 1.8 |

| cis-1-axial, 3-equatorial | 2.1 |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Analysis of Molecular Reactivity and Stability Parameters

Computational methods are invaluable for predicting the reactivity and stability of molecules. By analyzing various calculated parameters, it is possible to understand how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). nih.govnih.govmalayajournal.org

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability of a molecule. nih.govmalayajournal.org A large HOMO-LUMO gap generally implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity. For this compound, the nitrogen atom's lone pair would significantly contribute to the HOMO, making it a likely site for electrophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Cyclobutylamine Derivative (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -8.9 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 10.1 |

| Ionization Potential (I) | 8.9 |

| Electron Affinity (A) | -1.2 |

| Chemical Hardness (η) | 5.05 |

| Electronegativity (χ) | 3.85 |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govmalayajournal.org It provides a color-coded guide to the distribution of charge, allowing for the prediction of reactive sites. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.govmalayajournal.orgresearchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, and also around the oxygen atom of the tert-butoxy group. Conversely, the hydrogen atoms of the amine group would exhibit positive potential. This visual tool provides a powerful and intuitive way to understand the reactivity of the molecule and its interactions with other chemical species. nih.govmalayajournal.orgresearchgate.net

Intermolecular Interactions and Non-Covalent Bonding Investigations

The study of intermolecular interactions is crucial for understanding the physical properties and biological activity of a molecule. For this compound, computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis would be pivotal.

Key Research Findings (Hypothetical):

A computational analysis of this compound would likely reveal the presence of several key non-covalent interactions. The primary amine group is a strong hydrogen bond donor, while the oxygen atom of the tert-butoxy group and the nitrogen of the amine can act as hydrogen bond acceptors.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Strength |

| Hydrogen Bonding | N-H of amine | O of tert-butoxy | Strong |

| Hydrogen Bonding | N-H of amine | N of another amine | Moderate |

| van der Waals | tert-butyl group | Various | Weak |

| Dipole-Dipole | C-O, C-N bonds | C-O, C-N bonds | Moderate |

These interactions would be quantified using computational chemistry software. The electron density at bond critical points, as calculated by QTAIM, would provide a measure of the strength and nature of these bonds. NCI plots would visually represent the regions of weak and strong interactions within the molecular system, offering insights into its aggregation behavior and how it might interact with a biological target.

Theoretical Docking Studies for Scaffold Design and Ligand-Target Interactions (Excluding Biological Efficacy)

The this compound scaffold is of interest in medicinal chemistry. Theoretical docking studies are instrumental in evaluating its potential as a core structure for the design of new ligands. These studies predict the binding orientation and affinity of a molecule to the active site of a target protein.

Key Research Findings (Hypothetical):

A theoretical docking study of this compound derivatives against a hypothetical protein kinase would involve preparing a 3D model of the compound and the protein. The docking algorithm would then explore various binding poses of the ligand within the protein's active site, scoring them based on a force field that approximates the binding energy.

Table 2: Hypothetical Docking Results for a this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | Glu91, Val25 | Hydrogen Bond |

| Leu134, Ala42 | Hydrophobic | ||

| Protease Y | -6.2 | Asp102 | Hydrogen Bond |

| Phe41, Trp115 | π-π Stacking |

Such studies guide the rational design of new derivatives. For instance, modifying the substituents on the cyclobutane ring could optimize the fit within the active site, leading to improved binding affinity.

Simulated Spectroscopic Data for Structural Correlation

Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for confirming the structure of a synthesized compound and for understanding the relationship between its structure and its spectroscopic signature.

Key Research Findings (Hypothetical):

Density Functional Theory (DFT) calculations would be employed to simulate the ¹H and ¹³C NMR spectra of this compound. The calculations would predict the chemical shifts of each nucleus based on its electronic environment.

Table 3: Simulated vs. Expected ¹H NMR Chemical Shifts for this compound

| Proton | Simulated Chemical Shift (ppm) | Expected Environment |

| (CH₃)₃C- | 1.25 | Singlet, 9H |

| -O-CH- | 3.90 | Multiplet, 1H |

| -CH₂- | 1.80-2.20 | Multiplets, 4H |

| -CH-NH₂ | 3.10 | Multiplet, 1H |

| -NH₂ | 1.50 | Broad singlet, 2H |

Similarly, a simulated IR spectrum would show characteristic peaks corresponding to the vibrational frequencies of the functional groups. For example, a strong, broad peak around 3300-3400 cm⁻¹ would be predicted for the N-H stretching of the amine group, and a strong peak around 1100-1200 cm⁻¹ would correspond to the C-O stretching of the ether linkage. By comparing the simulated spectra with experimental data, chemists can confirm the successful synthesis of the target molecule and gain a deeper understanding of its structural features.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound, providing detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. For 3-(Tert-butoxy)cyclobutan-1-amine (B1375050), which exists as cis and trans diastereomers, and each as a pair of enantiomers, X-ray analysis of a single crystal of a resolved enantiomer would unambiguously establish its absolute stereochemistry.

While a specific crystal structure for this compound is not readily found in the public domain, the analysis of related cyclobutane (B1203170) derivatives provides a strong precedent for how such a study would be conducted and the type of information it would yield. For instance, X-ray diffraction has been successfully used to study the conformational preferences of various 1-substituted CF3-cyclobutanes. acs.org These studies reveal that the cyclobutane ring is not planar but adopts a puckered conformation to alleviate torsional strain. youtube.com

In a hypothetical crystallographic analysis of a salt of enantiomerically pure cis- or trans-3-(Tert-butoxy)cyclobutan-1-amine, the following would be determined:

Absolute Configuration: The spatial arrangement of the amine and tert-butoxy (B1229062) groups relative to the cyclobutane ring would be definitively assigned as (R,R), (S,S), (R,S), or (S,R).

Ring Conformation: The degree of puckering of the cyclobutane ring would be quantified. The puckering is a balance between angle strain (deviation from 90° bond angles) and torsional strain (eclipsing interactions between adjacent substituents). youtube.com The bulky tert-butoxy group would likely occupy an equatorial position to minimize steric hindrance.

Intermolecular Interactions: The crystal packing would reveal hydrogen bonding interactions involving the amine group and any co-crystallized solvent or counter-ion, which stabilize the crystal lattice.

The generation of a suitable single crystal is often the most challenging step in X-ray crystallography. This typically involves the slow crystallization of a salt of the amine, such as a hydrochloride or tartrate salt, from an appropriate solvent system.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard 1D ¹H and ¹³C NMR can confirm the connectivity of this compound, advanced 2D NMR techniques are required to assign the relative stereochemistry (cis vs. trans).

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly crucial. wikipedia.org These experiments detect protons that are close to each other in space, typically within 5 Å.

For the cis-isomer , a NOE/ROE correlation would be expected between the proton on the carbon bearing the amine group (C1-H) and the proton on the carbon bearing the tert-butoxy group (C3-H), as they are on the same face of the cyclobutane ring.

For the trans-isomer , no such correlation would be observed between C1-H and C3-H. Instead, correlations would be seen between these protons and the protons on the adjacent methylene (B1212753) (CH₂) groups of the ring.

The relative configuration of related 1,3-disubstituted cyclobutane systems has been successfully assigned using ¹H NMR, where the coupling constants and through-space correlations from 2D NOESY experiments are key determinants. acs.org

Further detailed analysis can be performed using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range (2-3 bond) correlations between protons and carbons, and Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded protons and carbons. ipb.pt These help in the unambiguous assignment of all proton and carbon signals in the spectrum.

| Technique | Information Yielded | Expected Observation for Stereochemical Assignment |

|---|---|---|

| ¹H-¹H COSY | Proton-proton coupling correlations (through-bond) | Identifies neighboring protons on the cyclobutane ring. |

| HSQC/HMQC | Direct one-bond proton-carbon correlations | Assigns protons to their directly attached carbons. |

| HMBC | Long-range (2-3 bond) proton-carbon correlations | Confirms the overall carbon framework and substituent attachment. |

| NOESY/ROESY | Proton-proton correlations (through-space) | cis-isomer: Correlation between C1-H and C3-H. trans-isomer: No correlation between C1-H and C3-H. |

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. For this compound, these techniques would confirm the presence of the primary amine (NH₂) and the tert-butoxy (C-O-C) groups.

Drawing comparisons with the vibrational spectra of related molecules like tert-butylamine (B42293) allows for the prediction of characteristic absorption bands. researchgate.net

Key Expected Vibrational Modes:

N-H Stretching: The primary amine group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations from the cyclobutane ring and the tert-butyl group will appear in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ group typically results in a medium to strong absorption band around 1590-1650 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ether linkage is expected in the 1050-1250 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration usually appears as a weaker band in the 1020-1250 cm⁻¹ region and may overlap with the C-O stretch.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium, Broad |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590-1650 | Medium to Strong |

| Alkyl C-H | C-H Stretch | 2850-3000 | Strong |

| Tert-butoxy Ether (C-O-C) | C-O Stretch | 1050-1250 | Strong |

| Alkyl Amine (C-N) | C-N Stretch | 1020-1250 | Weak to Medium |

Emerging Research Directions and Future Challenges

Development of Novel Catalytic Approaches for Cyclobutane (B1203170) Functionalization

The development of efficient and selective methods for the functionalization of the cyclobutane core is a significant area of ongoing research. Traditional methods often require harsh conditions or pre-functionalized starting materials, limiting their scope and efficiency. baranlab.org Modern catalysis offers promising solutions to these challenges.

Recent advancements have focused on catalyst-controlled C–H functionalization, which allows for the direct modification of the cyclobutane ring. nih.gov This approach avoids the need for pre-installed functional groups, thereby increasing atom and step economy. nih.gov For instance, rhodium(II) catalysts have been successfully employed for the regio- and stereoselective C–H functionalization of cyclobutanes, providing access to novel 1,1-disubstituted and cis-1,3-disubstituted products. nih.gov These methods are particularly relevant for creating derivatives of 3-(Tert-butoxy)cyclobutan-1-amine (B1375050) with diverse substitution patterns.

Another promising avenue is the use of photoredox catalysis. acs.org Visible-light-mediated [2+2] cycloadditions have emerged as a powerful tool for constructing the cyclobutane skeleton under mild conditions. organic-chemistry.org These methods could potentially be adapted for the late-stage functionalization of cyclobutane-containing molecules, including derivatives of this compound.

The table below summarizes some of the key catalytic approaches being explored for cyclobutane functionalization.

| Catalytic Approach | Key Features | Potential Application for this compound |

| Rhodium(II)-Catalyzed C–H Functionalization | Enables direct, site-selective modification of C–H bonds. nih.gov | Synthesis of novel analogs with substituents at various positions on the cyclobutane ring. |

| Palladium/Norbornene Cooperative Catalysis | Allows for the synthesis of poly-substituted aromatics via ortho and ipso functionalization. researchgate.net | Could be adapted for the arylation of the cyclobutane core. |

| Visible-Light Photoredox Catalysis | Facilitates [2+2] cycloadditions and other transformations under mild conditions. organic-chemistry.org | Construction of the cyclobutane ring and potential for late-stage functionalization. |

| Organocatalysis | Utilizes small organic molecules as catalysts, offering an alternative to metal-based systems. nih.gov | Desymmetrization and functionalization of cyclobutanone (B123998) precursors. nih.gov |

Future challenges in this area include the development of catalysts with even greater selectivity and reactivity, particularly for the functionalization of complex molecules. Expanding the scope of these catalytic methods to a wider range of substrates and reaction types will be crucial for unlocking the full potential of cyclobutane scaffolds.

Integration into High-Throughput Synthesis and Screening Libraries for Research

The demand for novel molecular entities in drug discovery has driven the development of high-throughput synthesis and screening technologies. Integrating cyclobutane-containing scaffolds like this compound into these platforms is a key step towards identifying new bioactive compounds. researchgate.net

DNA-encoded libraries (DELs) represent a powerful tool for screening vast numbers of compounds against biological targets. researchgate.net The incorporation of unique, three-dimensional building blocks such as this compound into DELs can significantly expand the chemical space being explored, increasing the chances of discovering novel hits. researchgate.net The rigid nature of the cyclobutane ring can help to pre-organize the pharmacophoric groups, potentially leading to higher binding affinities. nih.gov

The development of automated synthesis platforms is also crucial for the efficient production of large libraries of cyclobutane derivatives. These platforms can accelerate the synthesis of analogs of this compound with diverse functional groups, enabling rapid structure-activity relationship (SAR) studies.

The table below highlights the importance of integrating cyclobutane scaffolds into modern drug discovery platforms.

| Platform | Role of Cyclobutane Scaffolds | Impact on Drug Discovery |

| DNA-Encoded Libraries (DELs) | Provide unique, three-dimensional building blocks. researchgate.net | Expands explorable chemical space and increases the probability of finding novel bioactive compounds. researchgate.net |

| High-Throughput Screening (HTS) | Offer rigid scaffolds that can present pharmacophores in well-defined orientations. nih.gov | Can lead to the identification of hits with improved potency and selectivity. |

| Automated Synthesis | Enable the rapid and efficient production of diverse compound libraries. | Accelerates lead optimization and SAR studies. |

A significant challenge in this area is the development of robust and versatile synthetic methods that are compatible with high-throughput formats. Furthermore, ensuring the purity and characterization of large numbers of compounds produced through these methods remains a key consideration.

Computational Design of Advanced Cyclobutane-Based Scaffolds

Computational modeling and simulation have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. mdpi.com In the context of this compound, computational methods are being used to design advanced scaffolds with improved biological activity and physicochemical properties.

In silico docking studies can predict the binding modes of cyclobutane-containing molecules to their biological targets. researchgate.netacs.org This information can guide the design of new analogs of this compound with enhanced potency and selectivity. For example, molecular modeling has been used to confirm that a cyclobutane linker can act as an aryl isostere, mimicking the distance between two basic groups in a bioactive molecule. nih.gov

Computational methods are also employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities. This allows for the early identification of potential liabilities and the prioritization of compounds with more favorable drug-like properties. The replacement of a tert-butyl group with a CF3-cyclobutane has been studied computationally and experimentally, showing effects on lipophilicity and metabolic stability. acs.org

The table below outlines the applications of computational design in the development of cyclobutane-based scaffolds.

| Computational Method | Application | Benefit |

| Molecular Docking | Predicts binding modes of ligands to target proteins. researchgate.netacs.org | Guides the design of more potent and selective inhibitors. |

| Quantum Mechanics (QM) Calculations | Determines electronic properties and reactivity. | Provides insights into reaction mechanisms and helps in catalyst design. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules over time. | Reveals conformational preferences and binding/unbinding pathways. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicological properties. | Enables early-stage filtering of compounds with poor drug-like characteristics. |

The primary challenge in computational design is the accuracy of the underlying models and force fields. Continuous improvement and validation of these methods against experimental data are essential for their predictive power. Furthermore, the computational cost of some of these methods can be a limiting factor, especially for large-scale virtual screening campaigns.

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(tert-butoxy)cyclobutan-1-amine, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by tert-butoxy and amine group functionalization. For example, tert-butoxy groups may be introduced via nucleophilic substitution using tert-butanol under acidic conditions, while amines are installed via reductive amination or Gabriel synthesis. Intermediates are validated using 1H/13C NMR to confirm regioselectivity and HPLC (≥95% purity thresholds) to assess impurities .

Q. How can researchers optimize purification of this compound to achieve high purity (>99%)?

- Methodological Answer : Use column chromatography with silica gel or reverse-phase HPLC for small-scale purification. For bulk quantities, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is effective. Monitor purity via GC-MS or LC-MS to detect residual solvents or unreacted precursors. High-purity grades (99.9%) may require iterative crystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR identifies tert-butoxy protons (δ ~1.2 ppm, singlet) and cyclobutane ring protons (δ ~2.5–3.5 ppm, multiplet).

- IR : Confirm amine N-H stretches (~3300 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H]+ for C8H17NO) .

Advanced Research Questions

Q. How do steric effects from the tert-butoxy group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The bulky tert-butoxy group creates steric hindrance, reducing reaction rates in SN2 mechanisms. Kinetic studies (e.g., monitoring reaction progress via NMR ) can quantify this effect. Computational modeling (DFT) predicts transition-state geometries and activation energies, aiding in designing derivatives with tailored reactivity .

Q. What strategies mitigate amine degradation during long-term storage of this compound?

Q. How can researchers resolve contradictory data in the compound’s solubility profile across different solvents?

- Methodological Answer : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis. For polar aprotic solvents (e.g., DMSO), solubility may exceed 50 mg/mL, while non-polar solvents (e.g., hexane) show <1 mg/mL. Conflicting data often arise from impurities; validate solvent purity via Karl Fischer titration .

Q. What role does this compound play in synthesizing bioactive analogs, such as kinase inhibitors?

- Methodological Answer : The cyclobutane scaffold provides conformational rigidity, enhancing target binding affinity. In kinase inhibitor synthesis, the amine group is functionalized via amide coupling (e.g., EDC/HOBt) with carboxylic acid-containing pharmacophores. Biological activity is validated via enzymatic assays (IC50) and X-ray crystallography of inhibitor-protein complexes .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound derivatives?

- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Use DSC (Differential Scanning Calorimetry) to identify polymorph transitions. For hydrates, characterize via TGA to quantify water content. Consistently report crystallization conditions (e.g., solvent, cooling rate) to standardize melting point data .

Experimental Design Considerations

Q. How should researchers design kinetic studies to compare the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Use HPLC to monitor degradation kinetics at controlled pH (e.g., 1–13) and temperature (25–60°C). Apply the Arrhenius equation to calculate activation energy (Ea) for hydrolysis. For acidic conditions, expect faster degradation due to tert-butoxy group protonation .

Safety and Waste Management

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.